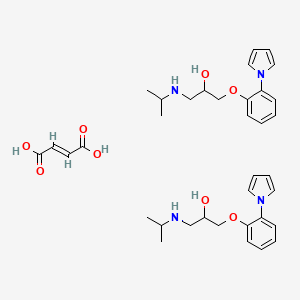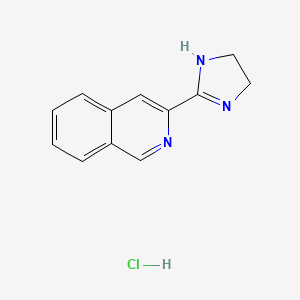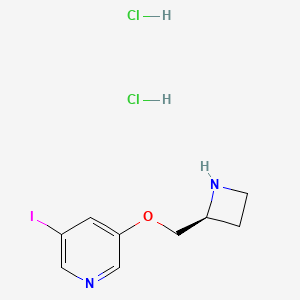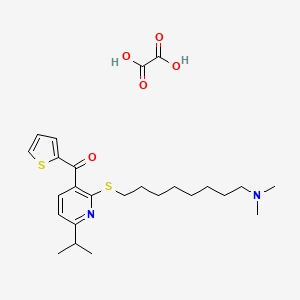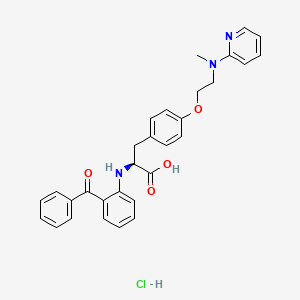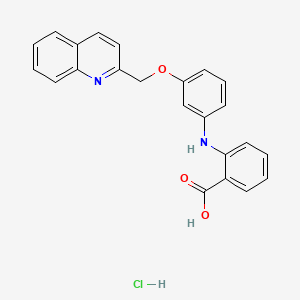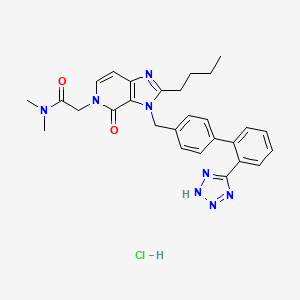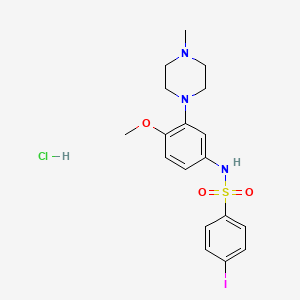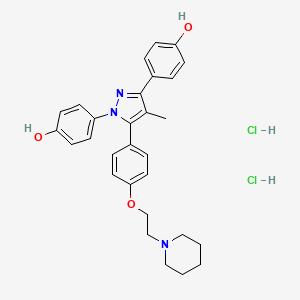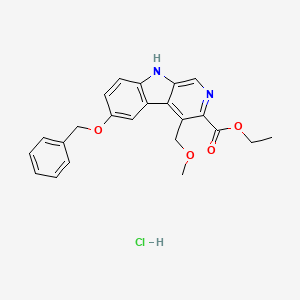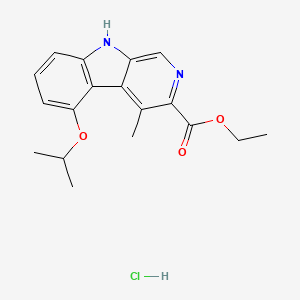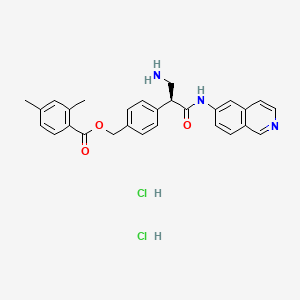
Netarsudil dihydrochloride
説明
Netarsudil, sold under the brand names Rhopressa and others, is a medication for the treatment of glaucoma . In December 2017, the Food and Drug Administration (FDA) approved a 0.02% ophthalmic solution for the lowering of elevated intraocular pressure in people with open-angle glaucoma or ocular hypertension .
Synthesis Analysis
The asymmetric synthesis of Netarsudil, a Rho kinase/norepinephrine transport inhibitor, is described in a six-step synthetic route . This route utilizes the 2,4-dimethylbenzoate ester of a phenylacetic acid as the backbone of the β-amino acid’s framework . Another process for the preparation of (S)-Netarsudil involves the use of novel intermediates .Molecular Structure Analysis
The molecular structure of Netarsudil dihydrochloride has a chemical formula of C28H27N3O3 . Its average weight is 453.542 and its monoisotopic mass is 453.205241741 .Chemical Reactions Analysis
Netarsudil is a rho kinase inhibitor that reduces intraocular pressure by increasing aqueous outflow through the trabecular meshwork pathway and decreasing episcleral venous pressure .Physical And Chemical Properties Analysis
Netarsudil dihydrochloride has a chemical formula of C28H29Cl2N3O3 . Its average weight is 526.46 and its monoisotopic mass is 525.1585972 .科学的研究の応用
Treatment of Glaucoma and Ocular Hypertension
Netarsudil dihydrochloride is primarily used in the treatment of glaucoma and ocular hypertension . It functions as a Rho kinase inhibitor and norepinephrine transporter inhibitor, which helps to lower intraocular pressure (IOP) by increasing trabecular outflow facility . This mechanism is particularly effective in managing conditions where elevated IOP is a significant risk factor for optic nerve damage.
Altering Episcleral Venous Flowrates
Recent studies have shown that Netarsudil can alter episcleral venous flowrates. A clinical trial using erythrocyte-mediated angiography demonstrated that Netarsudil 0.02% can significantly change these flowrates, which may have implications for treating diseases that affect the episcleral venous pressure .
Comparative Efficacy Studies
Netarsudil has been compared to other Rho kinase inhibitors like Ripasudil in clinical trials. These studies assess the safety and efficacy of Netarsudil relative to other treatments. For instance, the Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) found that Netarsudil was more effective in reducing IOP than Ripasudil, suggesting its potential as a superior treatment option .
Pharmacokinetic Research
Netarsudil’s pharmacokinetic properties, such as its protein binding percentage, are subjects of ongoing research. Understanding these properties is crucial for determining the drug’s distribution, metabolism, and excretion, which in turn influences its efficacy and safety profile .
Mechanism of Action Studies
The unique mechanism of action of Netarsudil, targeting the conventional trabecular pathway of aqueous humor outflow, is a significant area of research. It offers a different approach compared to other glaucoma medications that affect the uveoscleral pathway, providing a novel therapeutic option .
作用機序
Mode of Action
Netarsudil acts as both a Rho kinase inhibitor and a norepinephrine transport inhibitor . It specifically targets the conventional trabecular pathway of aqueous humour outflow, where it inhibits the Rho kinase and norepinephrine transporters . This is in contrast to many other glaucoma medications, which affect mechanisms in the unconventional uveoscleral pathway .
Pharmacokinetics
After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The clearance of Netarsudil is strongly influenced by its low plasma concentrations following topical administration and absorption, and high protein binding in human plasma .
Result of Action
The primary result of Netarsudil’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork and reducing pressure in the veins of the episcleral layer .
Action Environment
The action of Netarsudil is influenced by the environment within the eye. The drug is administered topically, and its action is localized to the eye, specifically the cornea and the trabecular meshwork . The efficacy and stability of Netarsudil are influenced by factors such as the pH of the eye, the presence of esterases in the cornea, and the intraocular pressure .
Safety and Hazards
特性
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKTYVXXYUJVJM-FBHGDYMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Netarsudil dihydrochloride | |
CAS RN |
1253952-02-1 | |
| Record name | Netarsudil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NETARSUDIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


